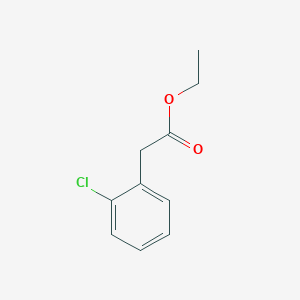

Ethyl 2-(2-chlorophenyl)acetate

Overview

Description

Ethyl 2-(2-chlorophenyl)acetate, also known as E2CP, is a synthetic compound that is widely used in the scientific research community. It is a colorless liquid with a sweet, floral aroma and is used in a variety of applications, including laboratory experiments, drug development, and biochemical and physiological studies. E2CP is a relatively new compound, having been first synthesized in the early 2000s. It has since become an important tool in the scientific community due to its unique properties and potential applications.

Scientific Research Applications

Enhancement of Learning and Memory : A compound structurally related to Ethyl 2-(2-chlorophenyl)acetate, specifically 2-(dialkylamino)ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride, has shown potential in enhancing learning and memory in mice (Jiang Jing-ai, 2006).

Solvent Potential : Ethyl acetate, a closely related compound, has demonstrated potential as an effective solvent, particularly in the re-crystallization process of 2,3,4,5-tetrabromothiophene (Kai Wang et al., 2012).

Antibacterial and Antifungal Activities : Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3-yl]-benzoate, another compound related to this compound, exhibits potential antibacterial and antifungal activities against various bacteria and fungi (N. Desai et al., 2007).

Molecular Structure Studies : The molecular structure of ethyl 2-[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino acetate aligns well with experimental and theoretical data, indicating a strong foundation for further research in this area (S. Prasanth et al., 2015).

Antimuscarinic Activities : A metabolite of aprophen, 2-[N-(ethyl)-(N-beta-hydroxyethyl)]amino-ethyl 2,2-diphenylpropionate, shows antimuscarinic activities, although it is less potent than other known compounds (N. Brown et al., 1993).

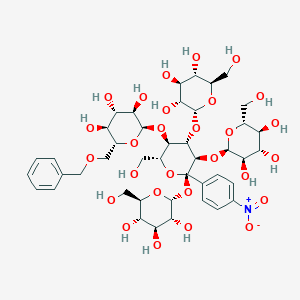

Antitumor and Antibacterial Activities : Another related compound, 4-(4-chlorophenyl)-3-cyano-2-(-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile, has shown promising antitumor and antibacterial activities (H. El‐Sayed et al., 2011).

Catalytic Reduction Research : The catalytic reduction of ethyl chloroacetate (similar to this compound) by cobalt(I) salophen at carbon cathodes yields various products, demonstrating its potential in chemical synthesis processes (A. Moad et al., 2002).

Safety and Hazards

Future Directions

Indole derivatives, such as Ethyl 2-(2-chlorophenyl)acetate, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are found in various natural products, drug molecules, vitamins, and materials, and their biological activities and physical properties can be improved by introducing various functional groups into the indole scaffold .

Mechanism of Action

Target of Action

Ethyl 2-(2-chlorophenyl)acetate is a complex compound with potential biological activity. It’s important to note that the compound’s structure contains an indole nucleus, which is known to bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways . For instance, indole derivatives have been shown to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Compounds with similar structures have been shown to have a variety of effects at the molecular and cellular level .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .

properties

IUPAC Name |

ethyl 2-(2-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUANZYIPCHDGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435288 | |

| Record name | Ethyl 2-(2-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40061-54-9 | |

| Record name | Ethyl 2-(2-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

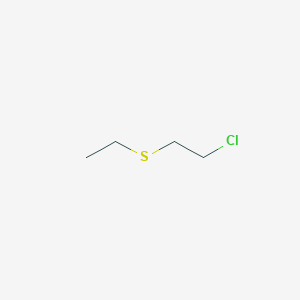

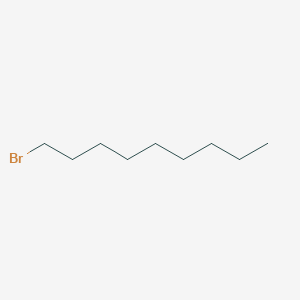

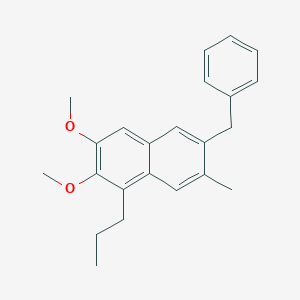

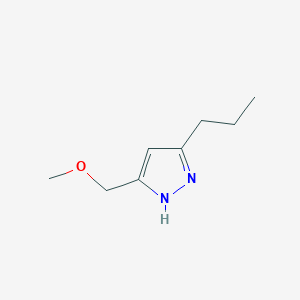

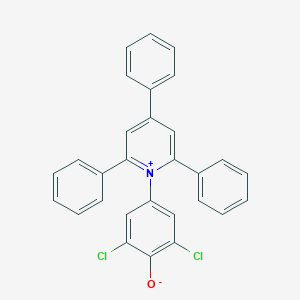

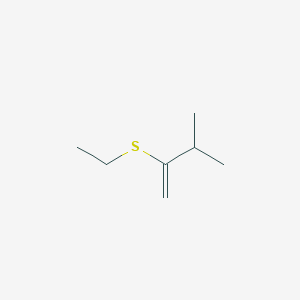

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid](/img/structure/B48972.png)

![5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B48996.png)

![2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B49000.png)

![Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI)](/img/structure/B49001.png)